

# Introduction: The Strategic Importance of 2-Azaspiro[4.5]decane Hydrochloride

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## Compound of Interest

Compound Name: 2-Azaspiro[4.5]decane  
hydrochloride

Cat. No.: B1521097

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**2-Azaspiro[4.5]decane hydrochloride** stands as a valuable spirocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the synthesis of novel chemical entities, moving beyond the flat, two-dimensional landscapes of many traditional aromatic compounds. As a key building block and drug intermediate, a thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for its effective use in synthesis, formulation, and quality control.

[1]

This guide provides a senior application scientist's perspective on **2-Azaspiro[4.5]decane hydrochloride**, focusing not just on known data but on the robust experimental methodologies required to validate its properties. For a research professional, the ability to independently verify the characteristics of a starting material is a cornerstone of experimental integrity and reproducibility. This document is structured to empower you with both the foundational knowledge and the practical, field-proven protocols to confidently handle and utilize this compound.

## Core Compound Identity and Handling

Precise identification and proper handling are the first steps in any successful research endeavor. The fundamental details of **2-Azaspiro[4.5]decane hydrochloride** are summarized below.

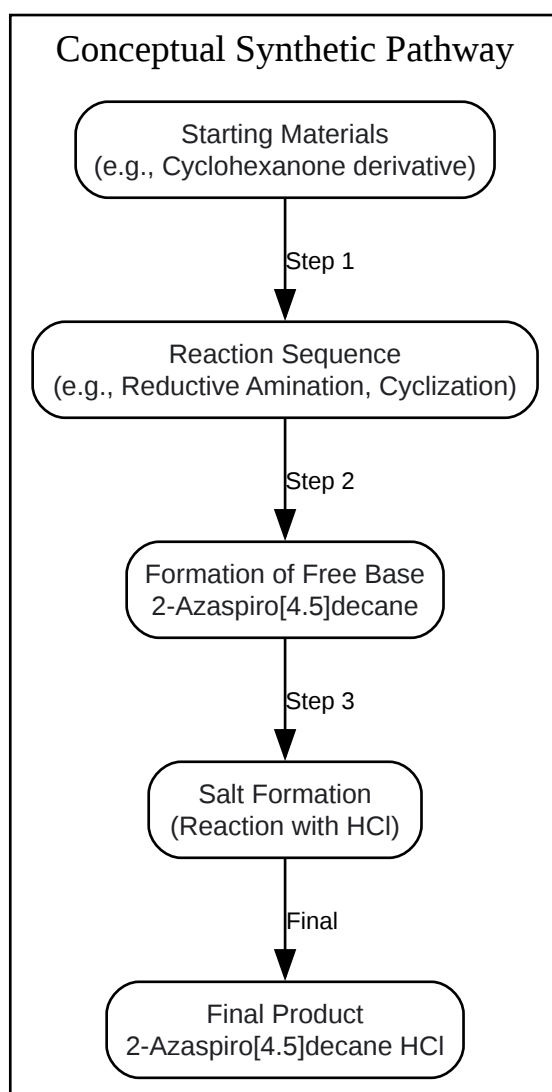
Property	Value	Source(s)
Chemical Name	2-Azaspiro[4.5]decane hydrochloride	[2][3]
CAS Number	36392-74-2	[2][3]
Molecular Formula	C <sub>9</sub> H <sub>18</sub> ClN	[3][4]
Molecular Weight	175.70 g/mol	[4]
Purity	Typically ≥97%	[4]
Appearance	Solid (Further characterization recommended)	
Storage	Store in a freezer at -20°C for long-term stability. Keep in a tightly sealed container under an inert atmosphere.	[3]

Note on Storage: While some suppliers may indicate room temperature storage, long-term storage at -20°C is recommended to minimize potential degradation and ensure the compound's integrity over time, particularly given its use as a reference standard.[3]

## Synthesis and Structural Verification

While **2-Azaspiro[4.5]decane hydrochloride** is commercially available, understanding its synthesis is crucial for troubleshooting impurities and for potential in-house production. The process typically involves the synthesis of the free base, 2-Azaspiro[4.5]decane (CAS 176-66-9), followed by salt formation.[5]

A plausible synthetic approach, based on established organic chemistry principles for similar structures, would involve a multi-step process that could be conceptually outlined as follows.



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Caption: Conceptual synthesis workflow.

Upon synthesis or procurement, structural integrity must be verified. This is achieved through a combination of spectroscopic methods, each providing a unique piece of the structural puzzle.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are indispensable for confirming the carbon-hydrogen framework.
  - Expected  $^1\text{H}$  NMR Signals: The spectrum should show a complex set of signals in the aliphatic region (typically 1.0-3.5 ppm). Protons on carbons adjacent to the nitrogen atom

will be deshielded and appear further downfield. The N-H proton of the hydrochloride salt may appear as a broad singlet.

- Expected  $^{13}\text{C}$  NMR Signals: The spectrum should display distinct signals for each unique carbon atom in the spirocyclic system. The spiro carbon (the quaternary carbon shared by both rings) will have a characteristic chemical shift.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For **2-Azaspiro[4.5]decane hydrochloride**, a key feature would be the N-H stretching vibration of the secondary ammonium salt, typically appearing as a broad band in the  $2400\text{--}2800\text{ cm}^{-1}$  region.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this molecule, analysis would typically be performed on the free base, which would show a molecular ion peak corresponding to the mass of  $\text{C}_9\text{H}_{17}\text{N}$  ( $139.24\text{ g/mol}$ ).

## Core Physicochemical Properties: A Framework for Experimental Determination

Specific quantitative data for melting point, solubility, and pKa of **2-Azaspiro[4.5]decane hydrochloride** are not consistently available in public literature. This highlights the critical need for robust, in-house experimental determination. A Senior Application Scientist does not rely solely on supplied data but validates it. The following sections provide the rationale and detailed protocols for these essential measurements.

### Melting Point Determination

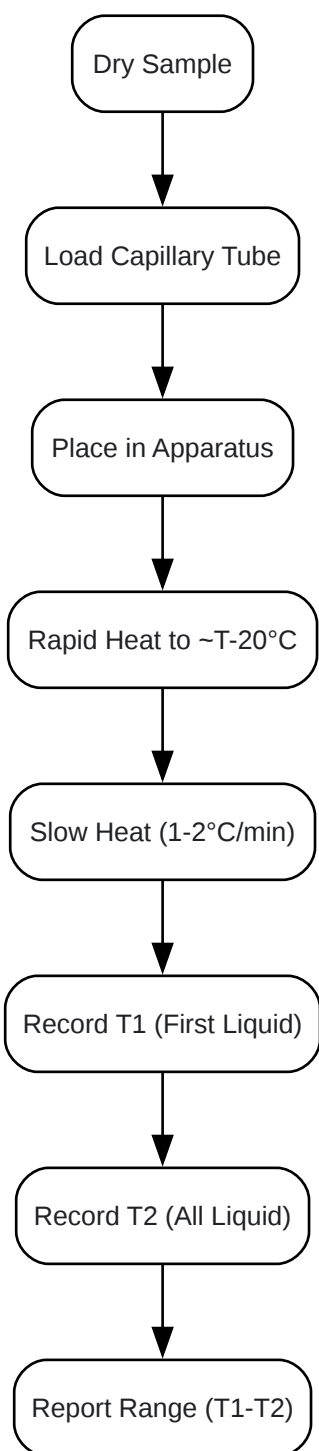
Scientific Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid.<sup>[6]</sup> A pure compound will have a sharp, well-defined melting range (typically  $< 2^\circ\text{C}$ ), whereas impurities will cause a depression and broadening of the melting range. This makes it a primary, rapid, and cost-effective quality control check.

Experimental Protocol:

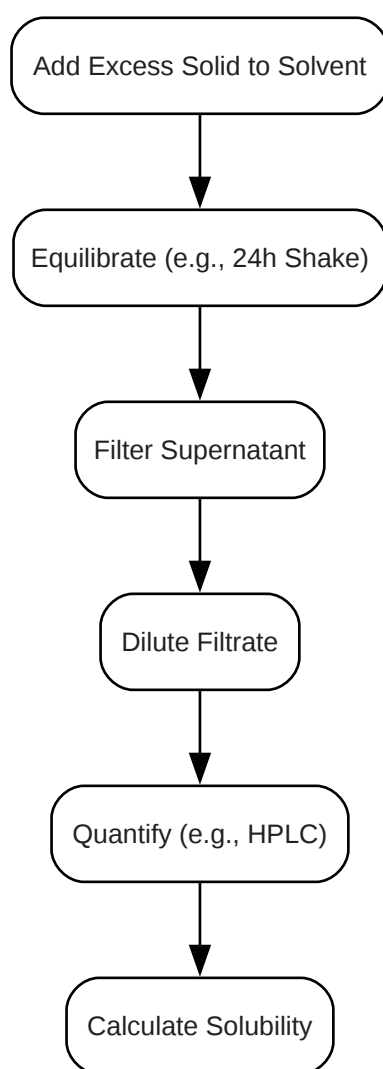
- Sample Preparation:

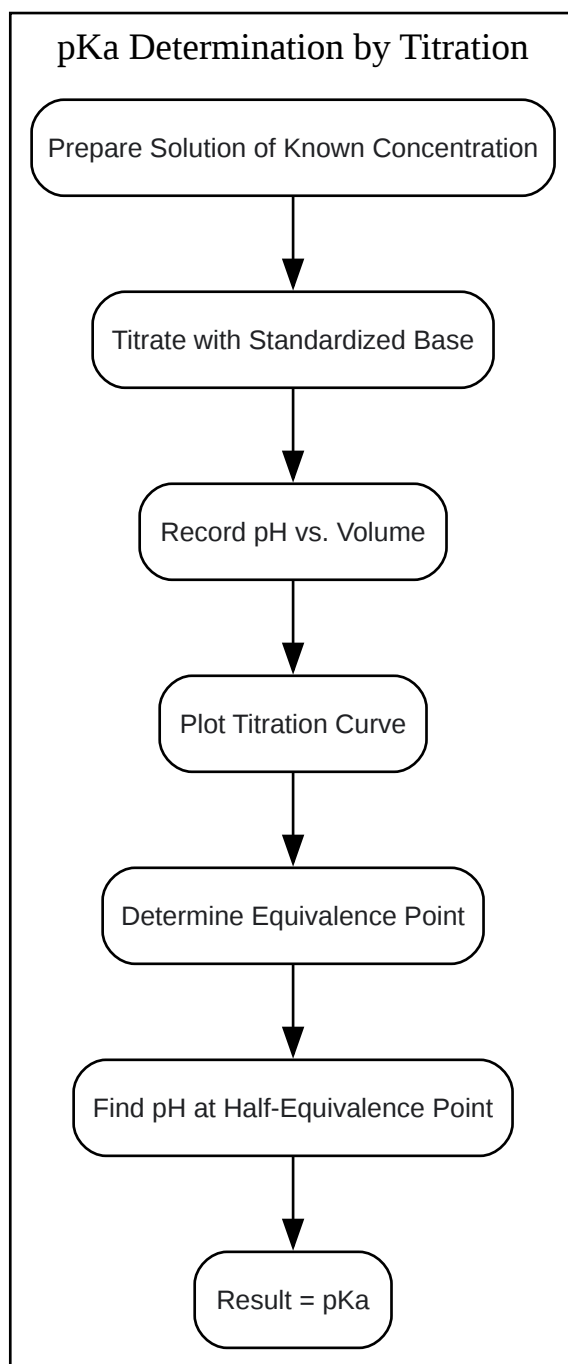
- Ensure the sample is completely dry by placing it in a vacuum oven at a temperature below its expected melting point for several hours.
- Place a small amount of the dried compound on a clean, dry watch glass.
- Finely crush the solid into a powder using a spatula.
- Capillary Loading:
  - Tap the open end of a capillary tube into the powder until a small amount (1-2 mm in height) enters the tube.
  - Compact the sample at the bottom (sealed end) of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube.<sup>[7]</sup>
- Measurement:
  - Place the loaded capillary tube into a calibrated melting point apparatus.
  - Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
  - Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
  - Record the temperature at which the first drop of liquid appears (T1).
  - Record the temperature at which the last crystal melts (T2).
  - The melting range is reported as T1-T2.
- Validation:
  - Perform the measurement in triplicate to ensure reproducibility.
  - If identifying an unknown, a mixed melting point test can be performed. Mixing the sample with a known standard should result in no depression of the melting point if they are the same compound.<sup>[6]</sup>

## Melting Point Determination Workflow



## Aqueous Solubility Workflow





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